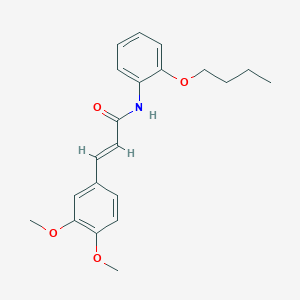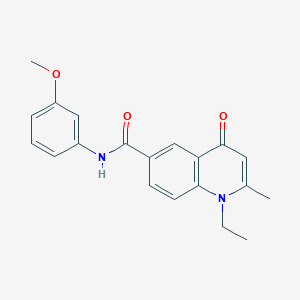![molecular formula C17H13F3N2O2S2 B2914590 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2176338-50-2](/img/structure/B2914590.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide, also known as BTF, is a small molecule that has been studied extensively for its potential therapeutic benefits. BTF is a member of the nicotinamide class of compounds, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide involves a multistep process that begins with the reaction of 2,3'-bithiophene with 2-bromoethanol to form the intermediate compound 2-(2-hydroxyethyl)-2,3'-bithiophene. This intermediate is then reacted with 6-trifluoromethylnicotinic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide has been studied extensively for its potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for further research in these areas.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-4-1-10(7-21-15)16(24)22-8-12(23)14-3-2-13(26-14)11-5-6-25-9-11/h1-7,9,12,23H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGFEHUQYPIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)



![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)

